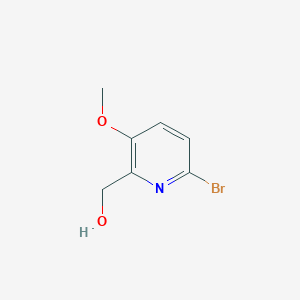
(6-Bromo-3-methoxypyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Bromo-3-methoxypyridin-2-yl)methanol: is an organic compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, featuring a bromine atom at the 6th position, a methoxy group at the 3rd position, and a hydroxymethyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-3-methoxypyridin-2-yl)methanol typically involves the reduction of 6-Bromo-3-methoxypicolinaldehyde . One common method includes the use of sodium borohydride as a reducing agent in methanol. The reaction is carried out at 0°C initially and then allowed to proceed at room temperature. The product is then isolated by standard extraction and purification techniques .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: As mentioned, the compound can be synthesized via the reduction of 6-Bromo-3-methoxypicolinaldehyde using sodium borohydride.
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions:
Sodium borohydride: for reduction reactions.
Nucleophiles: such as amines or thiols for substitution reactions.
Oxidizing agents: like Dess-Martin periodinane for oxidation reactions.
Major Products:
- Reduction yields (6-Bromo-3-methoxypyridin-2-yl)methanol.
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
- Oxidation can produce 6-Bromo-3-methoxypicolinaldehyde or 6-Bromo-3-methoxypicolinic acid.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as an intermediate in the preparation of heterocyclic compounds.
Biology and Medicine:
- Potential applications in drug discovery and development due to its structural features.
- May be used in the synthesis of biologically active molecules.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Can be employed in the development of agrochemicals and other specialty chemicals.
Mécanisme D'action
The specific mechanism of action for (6-Bromo-3-methoxypyridin-2-yl)methanol is not well-documented. its reactivity can be attributed to the presence of the bromine atom, which can participate in substitution reactions, and the hydroxymethyl group, which can undergo oxidation or reduction. These functional groups allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
(6-Bromo-2-methoxypyridin-3-yl)methanol: Similar structure but with different positions of the methoxy and hydroxymethyl groups.
(3-Bromo-6-methoxypyridin-2-yl)methanol: Another positional isomer with the bromine and methoxy groups swapped.
Uniqueness:
- The specific positioning of the bromine, methoxy, and hydroxymethyl groups in (6-Bromo-3-methoxypyridin-2-yl)methanol provides unique reactivity patterns and potential applications compared to its isomers.
- The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C7H8BrNO2 |
|---|---|
Poids moléculaire |
218.05 g/mol |
Nom IUPAC |
(6-bromo-3-methoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8BrNO2/c1-11-6-2-3-7(8)9-5(6)4-10/h2-3,10H,4H2,1H3 |
Clé InChI |
NAMJUFGAODNUKB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=C(C=C1)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


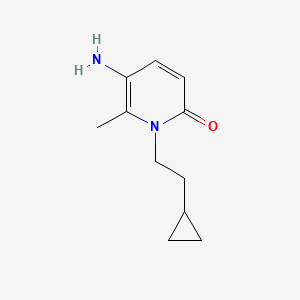

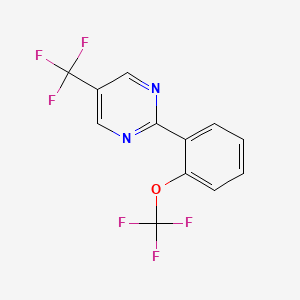
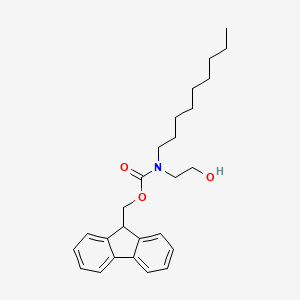
![4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13083426.png)
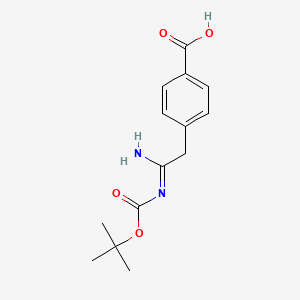
![3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13083430.png)

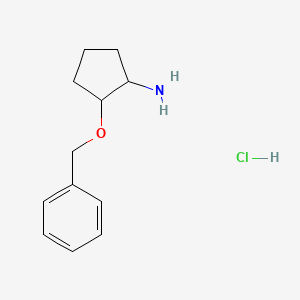


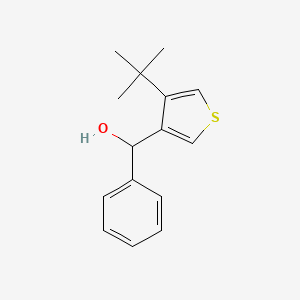
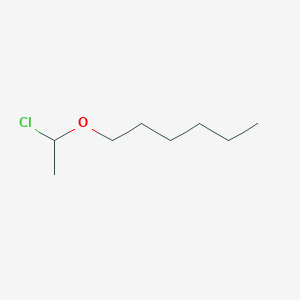
![2,5-diethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083471.png)
